molecular formula C16H26N4O B2997187 N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide CAS No. 1797292-86-4

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

Cat. No.: B2997187
CAS No.: 1797292-86-4
M. Wt: 290.411
InChI Key: KMTPZXWYQVGMIP-UHFFFAOYSA-N
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Description

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine core, which is further linked to a pentanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-3-4-8-15(21)17-12-14-11-13(2)18-16(19-14)20-9-6-5-7-10-20/h11H,3-10,12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTPZXWYQVGMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core in the presence of a suitable base.

    Attachment of the Pentanamide Group: The final step involves the acylation of the intermediate compound with pentanoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine core, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanoic acid, while reduction may produce N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamine.

Scientific Research Applications

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets and its potential effects on physiological processes.

    Chemical Biology: The compound is used as a tool to study cellular pathways and molecular mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide
  • N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)hexanamide

Uniqueness

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is unique due to its specific combination of a piperidine ring, pyrimidine core, and pentanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core linked to a piperidine ring and a pentanamide side chain. Its molecular formula is C15H26N4C_{15}H_{26}N_{4}, and it is classified as a pyrimidine derivative. The unique combination of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various cellular responses.

Potential Targets:

  • Cyclin-dependent Kinases (CDKs) : The compound has been investigated for its ability to inhibit CDK4/6, which are crucial in regulating the cell cycle and are targets for cancer therapy .
  • Protein-protein Interactions : It may also affect protein interactions that are essential in various signaling pathways, including those involved in cancer progression .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A study indicated that modifications of related compounds targeting CDK4/6 resulted in enhanced potency against cancer cells .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to elucidate the full spectrum of its antimicrobial effects.
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, potentially through modulation of neuroinflammatory pathways, although specific data on this compound is limited .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialActive against specific bacterial strains
NeuroprotectivePotential modulation of neuroinflammation

Case Study: CDK Inhibition

A significant study focused on the inhibition of CDK4/6 using modified derivatives of similar compounds. The results showed that certain structural modifications enhanced the inhibitory effects on cell proliferation in breast cancer models. This highlights the potential application of this compound in targeted cancer therapies .

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